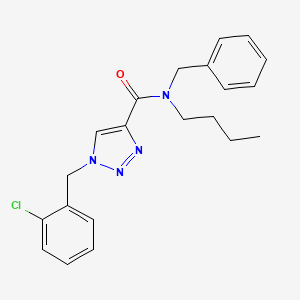![molecular formula C19H18O5 B4955725 propyl [(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate](/img/structure/B4955725.png)
propyl [(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propyl [(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate, also known as PMA, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. PMA belongs to the family of coumarin derivatives and has been shown to possess various biological activities that make it a promising candidate for further investigation.
Mechanism of Action
The mechanism of action of propyl [(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate is not fully understood, but it is believed to exert its effects through various pathways. propyl [(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate has been shown to activate the extracellular signal-regulated kinase (ERK) pathway, which plays a crucial role in cell growth and survival. propyl [(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. By inhibiting HDACs, propyl [(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate can induce the expression of genes that are involved in apoptosis and cell cycle arrest.
Biochemical and Physiological Effects:
propyl [(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate has been shown to have various biochemical and physiological effects. In cancer cells, propyl [(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate has been shown to induce apoptosis and cell cycle arrest by activating the ERK pathway. In neurology, propyl [(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate has been shown to improve cognitive function by increasing the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a crucial role in neuronal survival and function. In cardiovascular diseases, propyl [(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate has been shown to have anti-inflammatory and antioxidant effects, which can help prevent the progression of atherosclerosis.
Advantages and Limitations for Lab Experiments
One advantage of using propyl [(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate in lab experiments is its potential therapeutic applications in various fields such as cancer research, neurology, and cardiovascular diseases. Another advantage is its synthetic nature, which allows for easy access and manipulation. However, one limitation of using propyl [(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the investigation of propyl [(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate. One direction is to further explore its potential therapeutic applications in cancer research, neurology, and cardiovascular diseases. Another direction is to investigate its mechanism of action in more detail, particularly its effects on the ERK pathway and HDACs. Additionally, future research could focus on developing more water-soluble derivatives of propyl [(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate to improve its administration in vivo.
Synthesis Methods
The synthesis of propyl [(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate involves the reaction of 4-methylcoumarin-6-carboxylic acid with propyl bromide in the presence of a base such as potassium carbonate. The resulting product is then treated with acetic anhydride to yield propyl [(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate.
Scientific Research Applications
Propyl [(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate has been studied for its potential therapeutic applications in various fields such as cancer research, neurology, and cardiovascular diseases. In cancer research, propyl [(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In neurology, propyl [(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate has been studied for its neuroprotective effects and its ability to improve cognitive function. In cardiovascular diseases, propyl [(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate has been shown to have anti-inflammatory and antioxidant effects, which can help prevent the progression of atherosclerosis.
properties
IUPAC Name |
propyl 2-(4-methyl-6-oxobenzo[c]chromen-3-yl)oxyacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O5/c1-3-10-22-17(20)11-23-16-9-8-14-13-6-4-5-7-15(13)19(21)24-18(14)12(16)2/h4-9H,3,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCPOMJKUQINBQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)COC1=C(C2=C(C=C1)C3=CC=CC=C3C(=O)O2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(4-butoxyphenyl)amino]-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B4955650.png)
![N,N-diethyl-2-[(2-methyl-6-phenyl-4-pyrimidinyl)thio]propanamide](/img/structure/B4955653.png)
![2-{[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]oxy}-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4955665.png)
![7-(1,3-benzodioxol-5-yl)-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B4955673.png)
![2-[(4-benzoylbenzyl)thio]-3-phenyl-4(3H)-quinazolinone](/img/structure/B4955681.png)
![3-[5-(3-{[(2-methoxyphenoxy)acetyl]amino}phenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]propanoic acid](/img/structure/B4955688.png)

![3-bromo-N-({[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B4955703.png)
![5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B4955705.png)
![8-methoxy-4-phenyl-3,4,5,6-tetrahydrobenzo[h]quinazoline-2(1H)-thione](/img/structure/B4955713.png)
![3-ethyl-5-{[1-(2-phenoxyethyl)-1H-indol-3-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4955720.png)
![10-benzoyl-11-(4-nitrophenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4955737.png)
![2-ethoxy-4-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 2-nitrobenzenesulfonate](/img/structure/B4955742.png)
